Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 . The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 4-chloro-5-methylisoxazole-3-carboxylate may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar chemical properties and applications.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A closely related compound with slight variations in its chemical structure and reactivity.
5-Methylisoxazole-3-carboxylic acid: A simpler isoxazole derivative used in various chemical reactions.
Uniqueness
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its chlorine atom and ester functional group make it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFDISHEIYRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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